molecular formula C27H27N3O2 B15285197 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine

2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine

Cat. No.: B15285197
M. Wt: 425.5 g/mol
InChI Key: IYRZZMJRGHERQU-UHFFFAOYSA-N
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Description

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine: is a chiral ligand that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in the synthesis of enantiomerically pure compounds. The presence of oxazoline rings in its structure contributes to its high affinity for metal ions, enhancing its catalytic efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine typically involves the condensation of 2,6-dibromopyridine with (S)-4,5-dihydro-4-phenethyloxazoline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where nucleophiles replace the oxazoline moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of pyridine derivatives with oxidized oxazoline rings.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine involves its ability to form stable complexes with transition metals. The oxazoline rings coordinate with the metal center, creating a chiral environment that facilitates asymmetric catalysis. This coordination enhances the reactivity of the metal center, allowing for selective transformations of substrates. The molecular targets include various transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.

Comparison with Similar Compounds

Uniqueness: 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine stands out due to its high chiral induction and stability in forming metal complexes. Its unique structure, featuring oxazoline rings, provides a distinct advantage in asymmetric catalysis, making it a preferred choice for synthesizing enantiomerically pure compounds.

Properties

IUPAC Name

4-(2-phenylethyl)-2-[6-[4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-3-8-20(9-4-1)14-16-22-18-31-26(28-22)24-12-7-13-25(30-24)27-29-23(19-32-27)17-15-21-10-5-2-6-11-21/h1-13,22-23H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRZZMJRGHERQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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